
Selonsertib hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selonsertib is a first-in-class inhibitor of apoptosis signal-regulating kinase 1 (ASK1) with therapeutic potential for fibrotic diseases . It is an orally bioavailable inhibitor that targets and binds to the catalytic kinase domain of ASK1 in an ATP-competitive manner, thereby preventing its phosphorylation and activation .
Synthesis Analysis
A practical, efficient, and reproducible preparation of ASK1 inhibitor GS-4997 (Selonsertib) has been developed . The synthetic strategy for Selonsertib is not detailed in the available literature.
Chemical Reactions Analysis
Selonsertib has been found to interact with the substrate-binding sites of both ABCB1 and ABCG2 . It stimulates the ATPase activity of ABCB1 and ABCG2 in a concentration-dependent manner . Selonsertib also has an appreciable binding against CDK6, which subsequently inhibits its activity .
Physical And Chemical Properties Analysis
The molecular weight of Selonsertib is 445.5 g/mol and that of Selonsertib hydrochloride is 482.0 g/mol . The exact mass of Selonsertib hydrochloride is 481.1793143 g/mol . Other physical and chemical properties are not available in the retrieved literature.
科学的研究の応用
Therapy for Acute Liver Failure (ALF)
Selonsertib has been studied as a potential therapeutic agent for ALF. It operates by targeting the ASK1–JNK–DRP1 pathway, which is crucial in the mitochondrial dysfunction of macrophages. In a study, Selonsertib pretreatment significantly ameliorated ALF, indicated by reduced hepatic necrosis and serum levels of alanine aminotransferase, aspartate aminotransferase, and inflammatory cytokines . However, its effectiveness is time-sensitive, being only effective early after the induction of ALF .
Treatment for Non-Alcoholic Steatohepatitis (NASH)
Selonsertib has been evaluated for its efficacy in treating NASH, particularly in patients with bridging fibrosis or compensated cirrhosis. The phase III STELLAR trials tested whether 48 weeks of treatment with Selonsertib could reduce fibrosis in patients with NASH. While the drug was found to be safe and effectively inhibited its target ASK1, it did not lead to fibrosis regression or reduce disease progression in NASH .
Mitochondrial Dysfunction Rescue
The compound has been shown to rescue mitochondrial damage in macrophages. This is particularly relevant in the context of liver diseases where mitochondrial dysfunction plays a significant role. Selonsertib’s ability to alleviate LPS-induced mitochondrial damage in macrophages was confirmed by evaluating mitochondrial membrane potential and mitochondrial permeability transition pore opening .
Inflammation Modulation
Selonsertib also exhibits properties that can modulate inflammation. It suppresses the release of inflammatory cytokines from macrophages by reducing DRP1-mediated mitochondrial dysfunction. This anti-inflammatory effect could have broader implications for conditions where inflammation is a key factor .
Potential Drug for Liver Transplantation Therapy
Given its role in mitigating ALF, Selonsertib could be a potential drug to support liver transplantation therapy. By rescuing mitochondrial dysfunction and reducing inflammation, it may improve patient outcomes post-transplantation .
Drug-Induced Liver Injury (DILI) Treatment
Selonsertib’s mechanism of action suggests it could be beneficial in treating DILI, a common cause of liver damage. Its ability to protect against mitochondrial damage and reduce inflammatory responses could make it a candidate for DILI therapy .
Hepatic Ischemia Management
In conditions like hepatic ischemia, where blood flow to the liver is compromised, Selonsertib could help mitigate the resulting cellular damage due to its protective effects on hepatocytes and its role in maintaining mitochondrial function .
Autoimmune Hepatitis Intervention
Autoimmune hepatitis is another liver condition where Selonsertib could be applied. Its immunomodulatory effects could potentially reduce the autoimmune response, thereby protecting the liver from immune-mediated damage .
作用機序
Target of Action
Pharmacokinetics
将来の方向性
Selonsertib has shown promise in the treatment of acute liver failure (ALF) and diabetic kidney disease . It has been found to protect against LPS/GalN-induced ALF by attenuating JNK-mediated DRP1 mitochondrial translocation and then rescuing mitochondrial damage in macrophages . Further clinical development of Selonsertib is supported by study results .
特性
IUPAC Name |
5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O.ClH/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16;/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKKBHINKKMQHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Selonsertib hydrochloride | |
CAS RN |
1448428-05-4 |
Source


|
| Record name | Selonsertib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448428054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SELONSERTIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A24IO3O2HW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

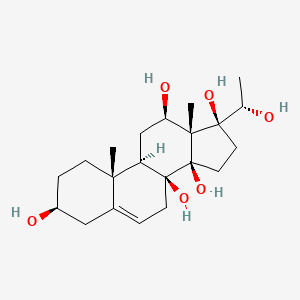
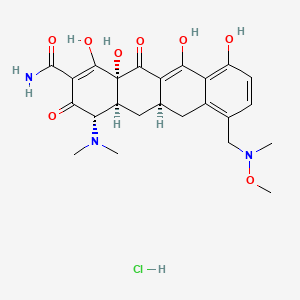
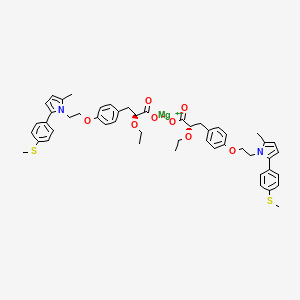
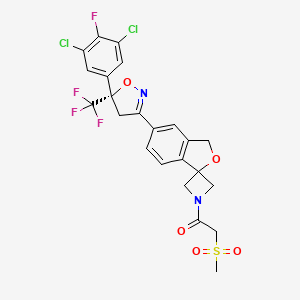
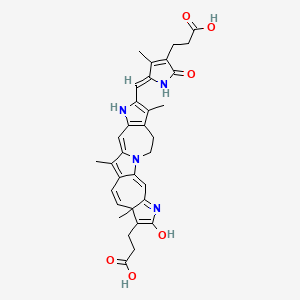
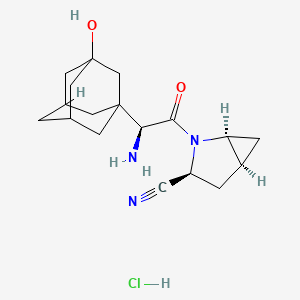



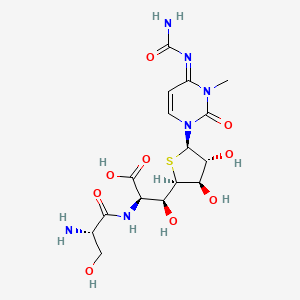

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)